![molecular formula C18H13Cl2NO2 B2721918 2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone CAS No. 329778-21-4](/img/structure/B2721918.png)

2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

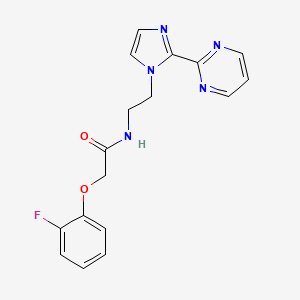

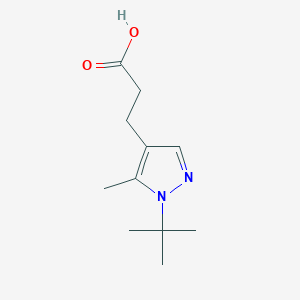

2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone is a chemical compound that has been studied for its various properties . It is a type of naphthoquinone, which are secondary metabolites found in plants and are used in traditional medicine to treat diverse human diseases .

Synthesis Analysis

The synthesis of this compound involves a chemo-selective reaction of 2,3-dichloro-1,4-naphthoquinone and 2-(piperazin-1-yl)ethanamine . Another method involves the decarboxylative coupling of 2-chloro-1,4-naphthoquinone with trans-4-(4-chlorophenyl) cyclohexane carboxylic acid .Molecular Structure Analysis

The molecular structure of this compound has been characterized by various techniques such as H1-NMR, C13-NMR, Mass spectroscopy, and FT-IR spectroscopy .Chemical Reactions Analysis

The chemical reactions of this compound have been studied in different solvents, taking into consideration the solvent parameters like dielectric constant (ε) and refractive index (η) of different solvent polarities . The compound exhibits medium to very strong fluorescence emission bands in the visible region with concomitant Stokes shifts of ≈280 nm upon excitation at their respective λmax values .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been investigated in different solvents. The ground state (μg) and excited state (μe) dipole moments were calculated .Aplicaciones Científicas De Investigación

Electrochemical Reduction and Photoelectrochemical Processes

Research by Calabrese, Buchanan, and Wrighton (1983) explored derivatives of 1,4-naphthoquinone, including 2-chloro-3-[(4-chlorophenethyl)amino]naphthoquinone derivatives, for the electrochemical and photoelectrochemical reduction of oxygen to hydrogen peroxide. They highlighted the potential of these compounds in catalyzing reduction reactions, indicating their utility in generating valuable chemical reagents through electrochemical means (Calabrese, Buchanan, & Wrighton, 1983).

Synthesis and Biological Activities

Sanjay et al. (2022) conducted a study on the synthesis and characterization of amino analogues of 1,4-naphthoquinone, including this compound, evaluating their antimalarial and anticancer activities. This research demonstrated the compound's potential in contributing to the development of novel therapeutics for treating complex diseases (Sanjay et al., 2022).

Quantum Chemical Approaches and Electro-optic Applications

Dar et al. (2020) presented a quantum chemical approach to understanding the molecular geometry and electronic properties of secondary amino derivatives of C(3) substituted 1,4-naphthoquinone, including analysis on 2-chloro-3-(N,N-dimethyl amino)-1,4-naphthoquinone. Their findings suggest potential applications in electro-optic and nonlinear optical technologies, showcasing the versatility of naphthoquinone derivatives in advanced material science (Dar et al., 2020).

Antifungal and Antimicrobial Studies

Research on 2-chloro-3-(n-alkylamino)-1,4-naphthoquinone derivatives by Pawar et al. (2014) showed potent antifungal activities against various strains, highlighting the potential of these compounds in developing new antifungal agents. The study delves into the structure-activity relationship, providing insights into the molecular features contributing to their bioactivity (Pawar et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The information presented indicates that naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . The enhanced antibacterial activity of 2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone and its copper (II) complex against S. aureus apparently reveals them to be superior antibacterial agents than the reference drug ciprofloxacin .

Propiedades

IUPAC Name |

2-chloro-3-[2-(4-chlorophenyl)ethylamino]naphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO2/c19-12-7-5-11(6-8-12)9-10-21-16-15(20)17(22)13-3-1-2-4-14(13)18(16)23/h1-8,21H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBKLJQJZOUJMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![13-Ethyl-8-(4-fluorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2721836.png)

![2-Chloro-N-[(4-chloro-3-methylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2721847.png)

![2-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2721848.png)

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl 4-chlorobenzoate](/img/structure/B2721851.png)

![2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2721857.png)